molecular formula C10H9NaO3 B12670968 Sodium 3,4-dimethylphenylglyoxylate CAS No. 81632-85-1

Sodium 3,4-dimethylphenylglyoxylate

Cat. No.: B12670968
CAS No.: 81632-85-1
M. Wt: 200.17 g/mol
InChI Key: NONMFFAJXFTYER-UHFFFAOYSA-M
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Description

Sodium 3,4-dimethylphenylglyoxylate is a salt of a glyoxylic acid derivative that serves as a valuable synthetic intermediate in organic and medicinal chemistry research. Glyoxylate derivatives are versatile building blocks for constructing complex molecules. They are key precursors in the synthesis of α-hydroxy acids and α-amino acids, which are fundamental motifs in pharmaceuticals and biologically active compounds . Research into similar phenylglyoxylate esters has demonstrated their utility in selective oxidation reactions and as intermediates for artificial flavoring and perfumes . Furthermore, the glyoxylate functional group is a known scaffold in the development of inhibitors for enzymes like glycolate oxidase, a target in metabolic disorder research . The 3,4-dimethylphenyl moiety may influence the compound's properties for specific applications, such as tuning electronic characteristics or steric profile in catalyst design or material science. This compound is intended for use as a key intermediate in method development, heterocycle construction, and the exploration of new chemical entities. Researchers are encouraged to consult the current literature for specific applications of this and related glyoxylate species.

Properties

CAS No.

81632-85-1

Molecular Formula

C10H9NaO3

Molecular Weight

200.17 g/mol

IUPAC Name

sodium;2-(3,4-dimethylphenyl)-2-oxoacetate

InChI

InChI=1S/C10H10O3.Na/c1-6-3-4-8(5-7(6)2)9(11)10(12)13;/h3-5H,1-2H3,(H,12,13);/q;+1/p-1

InChI Key

NONMFFAJXFTYER-UHFFFAOYSA-M

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)C(=O)[O-])C.[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium 3,4-dimethylphenylglyoxylate typically involves the reaction of 3,4-dimethylphenylglyoxylic acid with a sodium base, such as sodium hydroxide. The reaction is carried out in an aqueous medium, where the acid reacts with the base to form the sodium salt. The reaction can be represented as follows:

3,4-dimethylphenylglyoxylic acid+NaOHSodium 3,4-dimethylphenylglyoxylate+H2O\text{3,4-dimethylphenylglyoxylic acid} + \text{NaOH} \rightarrow \text{Sodium 3,4-dimethylphenylglyoxylate} + \text{H}_2\text{O} 3,4-dimethylphenylglyoxylic acid+NaOH→Sodium 3,4-dimethylphenylglyoxylate+H2​O

Industrial Production Methods: On an industrial scale, the production of sodium 3,4-dimethylphenylglyoxylate may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Sodium 3,4-dimethylphenylglyoxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The aromatic ring in the compound can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Sodium 3,4-dimethylphenylglyoxylate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex aromatic compounds.

    Biology: The compound can be used in biochemical assays to study enzyme activities and metabolic pathways.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of sodium 3,4-dimethylphenylglyoxylate involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile or nucleophile, depending on the reaction conditions. It may also interact with enzymes or receptors in biological systems, influencing various biochemical processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

Compound Key Substituents Functional Groups Solubility
Sodium 3,4-dimethylphenylglyoxylate 3,4-dimethylphenyl Glyoxylate (-COCOO⁻Na⁺) High (due to ionic nature)
2-(3,4-Dihydroxyphenyl)ethylamine hydrochloride () 3,4-dihydroxyphenyl, ethylamine Phenolic -OH, amine hydrochloride Moderate (polar solvent)
Caffeic acid () 3,4-dihydroxyphenyl, propenoic acid Phenolic -OH, carboxylic acid Low (lipophilic at acidic pH)
  • Substituent Effects :
    • The methyl groups in Sodium 3,4-dimethylphenylglyoxylate increase steric hindrance and lipophilicity compared to the hydroxyl (-OH) groups in caffeic acid or 2-(3,4-dihydroxyphenyl)ethylamine. This reduces hydrogen-bonding capacity but enhances membrane permeability in biological systems .
    • Hydroxyl groups in caffeic acid () confer antioxidant activity, a property absent in the methyl-substituted target compound.

Physicochemical Properties

Property Sodium 3,4-dimethylphenylglyoxylate Caffeic Acid 2-(3,4-Dihydroxyphenyl)ethylamine HCl
Molecular Weight ~220 g/mol (estimated) 180.16 g/mol 189.64 g/mol
Melting Point Not reported 223–225°C 245–250°C (decomposes)
Water Solubility High (ionic) Low (0.1 g/100 mL) Moderate (5–10 g/100 mL)
  • Thermal Stability : Sodium salts like the target compound typically exhibit higher thermal stability than free acids (e.g., caffeic acid) due to ionic lattice structures .

Research Findings and Industrial Relevance

  • Fine Chemicals: The glyoxylate moiety’s reactivity supports its use in synthesizing dyes or agrochemicals, contrasting with caffeic acid’s role in natural product extraction .

Q & A

Basic Research Questions

Q. What experimental strategies can optimize the synthesis of Sodium 3,4-dimethylphenylglyoxylate to improve yield and purity?

  • Methodological Answer :

  • Parameter Variation : Systematically alter reaction conditions (e.g., temperature, solvent polarity, stoichiometry of reactants like glyoxylic acid and 3,4-dimethylphenol derivatives). Monitor outcomes via HPLC or GC-MS to identify optimal conditions .
  • Purification : Use recrystallization with ethanol-water mixtures or column chromatography (silica gel, ethyl acetate/hexane gradients) to isolate the sodium salt. Confirm purity via melting point analysis and ¹H/¹³C NMR .
  • Yield Tracking : Compare yields under different conditions using gravimetric analysis. Document reproducibility across triplicate trials.

Q. How can researchers characterize the stability of Sodium 3,4-dimethylphenylglyoxylate under varying storage conditions?

  • Methodological Answer :

  • Accelerated Stability Studies : Expose the compound to stressors (e.g., 40°C/75% relative humidity, UV light) for 1–3 months. Analyze degradation products via LC-MS and quantify stability-indicating parameters (e.g., pH, color changes) .
  • Long-Term Stability : Store aliquots at -20°C, 4°C, and room temperature. Perform periodic assays (e.g., FTIR, NMR) to detect structural changes over 6–12 months.

Q. What analytical techniques are critical for confirming the structural integrity of Sodium 3,4-dimethylphenylglyoxylate?

  • Methodological Answer :

  • Spectroscopic Confirmation : Use ¹H NMR (D₂O) to verify aromatic proton environments and glyoxylate carboxylate peaks. Confirm molecular weight via ESI-MS .
  • Elemental Analysis : Validate sodium content via ICP-OES or flame photometry. Compare theoretical and experimental C/H/O ratios.

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacological data between in vitro and in vivo studies involving Sodium 3,4-dimethylphenylglyoxylate?

  • Methodological Answer :

  • Bioavailability Assessment : Measure plasma concentrations post-administration (e.g., via LC-MS/MS) to determine absorption efficiency. Adjust dosing regimens to account for metabolic clearance .
  • Mechanistic Studies : Use knockout animal models or enzyme inhibitors to identify metabolic pathways (e.g., hepatic CYP450-mediated degradation) that reduce in vivo efficacy .

Q. What strategies are effective for elucidating the reaction mechanisms of Sodium 3,4-dimethylphenylglyoxylate in catalytic or synthetic applications?

  • Methodological Answer :

  • Kinetic Isotope Effects (KIE) : Substitute deuterium at reactive sites to probe rate-determining steps. Compare k₁₂C/k₁³C ratios via mass spectrometry .
  • Computational Modeling : Perform DFT calculations (e.g., Gaussian, ORCA) to map transition states and identify intermediates. Validate with in situ IR or Raman spectroscopy .

Q. How can structure-activity relationship (SAR) studies be designed to explore Sodium 3,4-dimethylphenylglyoxylate’s bioactivity?

  • Methodological Answer :

  • Derivatization : Synthesize analogs with modified substituents (e.g., halogenation at the phenyl ring, esterification of the glyoxylate). Test against target enzymes (e.g., kinases) using fluorescence-based assays .
  • 3D-QSAR Modeling : Align molecular descriptors (e.g., electrostatic potential, logP) with IC₅₀ data to predict optimal substituent patterns.

Q. What methodologies address challenges in handling Sodium 3,4-dimethylphenylglyoxylate’s hygroscopicity during experimental workflows?

  • Methodological Answer :

  • Controlled Environment : Use gloveboxes (<5% humidity) for weighing and aliquoting. Store samples with desiccants (silica gel, molecular sieves) .
  • Lyophilization : Convert aqueous solutions to stable lyophilized powders. Confirm stability via XRD to detect amorphous/crystalline transitions .

Q. How should researchers validate analytical methods for quantifying Sodium 3,4-dimethylphenylglyoxylate in complex matrices (e.g., biological fluids)?

  • Methodological Answer :

  • Matrix Effects : Spike known concentrations into plasma or cell lysates. Calculate recovery rates (≥85%) and limit of detection (LOD) via calibration curves .
  • Inter-Day Precision : Analyze triplicates across three days. Report %RSD (<5%) for accuracy. Cross-validate with orthogonal methods (e.g., ELISA vs. LC-MS) .

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